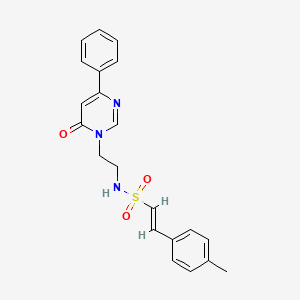

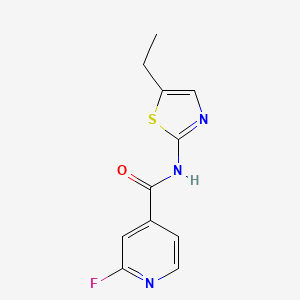

![molecular formula C16H11FN2O4S B2535716 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid CAS No. 1025736-71-3](/img/structure/B2535716.png)

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The molecule contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a fluorophenyl group attached, which is a phenyl ring (a derivative of benzene) with a fluorine atom attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound . The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidine ring, and the fluorophenyl group .Chemical Reactions Analysis

The compound, like other benzoic acid derivatives, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The fluorine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar carboxylic acid group, the aromatic rings, and the fluorine atom. It would likely be a solid at room temperature, and its solubility in water would be moderate due to the presence of the polar carboxylic acid group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid: has been investigated for its antimicrobial potential. Researchers synthesized pyrazole-derived hydrazones, including this compound, under benign reaction conditions. Notably, it demonstrated potent growth inhibition against drug-resistant strains of both Staphylococcus aureus (including methicillin-resistant MRSA) and Acinetobacter baumannii . The minimum inhibitory concentration (MIC) values were as low as 0.39 μg/mL. Importantly, these molecules were also non-toxic to human cells .

Bacterial Membrane Disruption

Antibiotics targeting bacterial membranes could be a key solution to combat antibiotic resistance. This compound was tested for its ability to disrupt bacterial membranes using the SYTO-9/propidium iodide (BacLight) assay. Such membrane-targeting strategies are promising in the fight against resistant bacteria .

Antifungal Properties

While the primary focus has been on antibacterial effects, exploring the antifungal potential of this compound is worthwhile. Investigating its activity against fungi, such as Candida albicans , could reveal additional therapeutic applications .

Tuberculosis Research

Considering its structural features, 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid might be relevant in tuberculosis (TB) research. Similar compounds have been evaluated for their in vitro antitubercular activity. Further studies could explore its efficacy against Mycobacterium tuberculosis .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O4S/c17-10-3-7-12(8-4-10)19-14(20)13(24-16(19)23)18-11-5-1-9(2-6-11)15(21)22/h1-8,13,18H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKOSKQOSSSTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

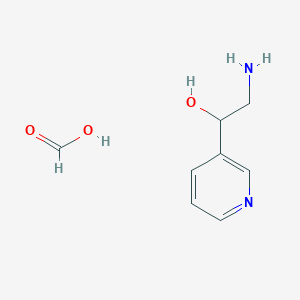

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)

![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)

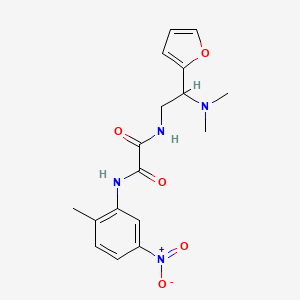

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

methanone](/img/structure/B2535649.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)